molecular formula C12H24N2O2 B8239115 tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate

tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate

Cat. No.: B8239115
M. Wt: 228.33 g/mol
InChI Key: PDQANZVZHPLKDA-VHSXEESVSA-N
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Description

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse biological activities and are often used as building blocks in pharmaceutical chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate typically involves the reaction of a piperazine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the piperazine ring.

    Substitution: Substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound. The piperazine ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2R,5S)-2-amino-5-methylpiperazine-1-carboxylate
  • Tert-butyl (2R,5S)-2-ethyl-5-phenylpiperazine-1-carboxylate

Uniqueness

Tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the piperazine ring. This combination of structural features can influence its reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl (2R,5S)-2-ethyl-5-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQANZVZHPLKDA-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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